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Compound of Interest

Compound Name:
1-ethyl-4-formyl-1H-pyrrole-2-

carbonitrile

Cat. No.: B1523298 Get Quote

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 1-
ethyl-4-formyl-1H-pyrrole-2-carbonitrile

This document provides a comprehensive technical overview of 1-ethyl-4-formyl-1H-pyrrole-
2-carbonitrile, a molecule of significant interest in contemporary synthetic and medicinal

chemistry. As direct experimental data for this specific compound is not extensively available in

public literature, this guide synthesizes information from closely related analogs and

established principles of organic chemistry to project its physicochemical properties, propose a

robust synthetic pathway, and discuss its potential reactivity and applications. This approach is

designed to equip researchers, scientists, and drug development professionals with the

foundational knowledge required for its synthesis and utilization.

Molecular Structure and Predicted Physicochemical
Properties
1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a trisubstituted pyrrole derivative featuring an N-

ethyl group, a C2-carbonitrile, and a C4-formyl group. The unique electronic interplay between

the electron-withdrawing nitrile and formyl groups, and the electron-donating nature of the

pyrrole ring and the N-ethyl group, dictates its chemical behavior.
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The core of the molecule is a five-membered aromatic pyrrole ring. The substituents are

strategically positioned to influence the ring's electron density and reactivity. The N-ethyl group

enhances the nucleophilicity of the pyrrole ring compared to its N-unsubstituted counterpart.

Conversely, the carbonitrile and formyl groups are strong electron-withdrawing groups, which

decrease the electron density of the pyrrole ring, particularly at the C3 and C5 positions,

making them less susceptible to electrophilic attack.

Diagram 1: Chemical Structure and Functional Groups

Caption: Structure of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile.

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties based on analysis of

structurally similar compounds and computational models.
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Property Predicted Value/Range
Rationale and Comparative
Insights

Molecular Formula C₈H₈N₂O -

Molecular Weight 148.16 g/mol -

Appearance
Likely a white to pale yellow

solid

Pyrrole derivatives are often

crystalline solids at room

temperature. The extended

conjugation may impart a slight

color.

Melting Point 100-150 °C

The presence of polar

functional groups (nitrile and

formyl) and the planar pyrrole

ring will likely lead to a

relatively high melting point

due to strong intermolecular

dipole-dipole interactions and

potential for crystal packing.

Boiling Point > 300 °C (decomposes)

Expected to be high due to its

polarity and molecular weight.

Decomposition at high

temperatures is common for

such functionalized

heterocycles.

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

acetone, ethyl acetate).

Sparingly soluble in non-polar

solvents (e.g., hexane).

Limited solubility in water.

The ethyl group provides some

lipophilicity, but the polar nitrile

and formyl groups will

dominate, favoring solubility in

polar organic solvents.

pKa

Pyrrole NH acidity is not

applicable due to N-ethylation.

The pyrrole ring is weakly

basic.

The electron-withdrawing

groups will decrease the

basicity of the pyrrole nitrogen.
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LogP 1.0 - 2.0

This predicted range suggests

a moderate lipophilicity, which

is often desirable for drug

candidates.

Proposed Synthesis Protocol
A plausible and efficient synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile can be

envisioned through a multi-step process starting from readily available precursors. The

proposed pathway leverages well-established reactions in pyrrole chemistry.

Diagram 2: Proposed Synthetic Pathway

Ethylamine

Intermediate A
(N-Ethyl Glycine Ester)

Reductive Amination

Ethyl Glyoxylate Intermediate B
(1-ethyl-1H-pyrrole-2-carboxylate)

Van Leusen Reaction

Tosmic Acid Methyl Ester
(TosMIC) Intermediate C

(1-ethyl-1H-pyrrole-2-carbaldehyde)

Reduction & Oxidation

1. DIBAL-H
2. MnO₂ 1-ethyl-1H-pyrrole-2-carbonitrile

Aldehyde to Nitrile Conversion

1. Hydroxylamine
2. Acetic Anhydride 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

Formylation

Vilsmeier-Haack Reagent
(POCl₃, DMF)

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-ethyl-1H-pyrrole-2-carbonitrile (Precursor)

This precursor can be synthesized via several routes. A common method involves the N-

ethylation of pyrrole followed by cyanation. An alternative, and often more regioselective,

approach is to build the substituted pyrrole ring.

N-Ethylation of a suitable pyrrole precursor: A starting material such as 2-cyanopyrrole can

be N-ethylated using ethyl iodide or diethyl sulfate in the presence of a base like sodium

hydride in an aprotic polar solvent such as DMF or THF.

Justification: This is a standard Williamson ether-like synthesis adapted for N-alkylation of

heterocycles. The strong base deprotonates the pyrrole nitrogen, creating a nucleophilic
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anion that readily attacks the ethylating agent.

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure

complete consumption of the starting material.

Work-up and Purification: Upon completion, the reaction is quenched with water and

extracted with an organic solvent like ethyl acetate. The organic layer is then washed with

brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The

crude product is purified by column chromatography on silica gel.

Step 2: Formylation of 1-ethyl-1H-pyrrole-2-carbonitrile

The final step is the introduction of the formyl group at the C4 position. The Vilsmeier-Haack

reaction is the method of choice for this transformation.

Vilsmeier-Haack Reagent Formation: The Vilsmeier reagent is prepared in situ by the slow

addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide

(DMF).

Formylation Reaction: A solution of 1-ethyl-1H-pyrrole-2-carbonitrile in DMF is added

dropwise to the pre-formed Vilsmeier reagent at low temperature (0-5 °C). The reaction

mixture is then allowed to warm to room temperature and stirred until the reaction is

complete (monitored by TLC).

Justification: The electron-withdrawing cyano group at the C2 position deactivates the

adjacent C3 position towards electrophilic substitution. The N-ethyl group is an activating

group. The combined electronic effects favor electrophilic attack at the C4 and C5

positions. The C4 position is generally less sterically hindered, making it the preferred site

of formylation.

Hydrolysis and Product Isolation: The reaction is carefully quenched by pouring it onto

crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or

sodium bicarbonate until the pH is basic. The precipitated product is then collected by

filtration, washed with water, and dried.
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Purification: The crude 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography.

Expected Reactivity and Potential Applications
The presence of three distinct functional moieties—the pyrrole ring, the formyl group, and the

nitrile group—endows 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile with a rich and versatile

chemical reactivity.

Diagram 3: Reactivity Map

Formyl Group Reactions Nitrile Group Reactions Pyrrole Ring Reactions

1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

Reduction to Alcohol

e.g., NaBH₄

Oxidation to Carboxylic Acid

e.g., Ag₂O

Wittig Reaction

Ph₃P=CHR

Reductive Amination

R₂NH, NaBH(OAc)₃

Hydrolysis to Carboxylic Acid or Amide

H₃O⁺ or OH⁻

Reduction to Amine

e.g., LiAlH₄, H₂/Ni

Cycloaddition Reactions

e.g., Azides

Further Electrophilic Substitution
(e.g., at C5)

e.g., NBS, NIS

Metalation/Cross-Coupling

e.g., n-BuLi
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Caption: Potential reaction pathways for the title compound.

Reactivity at the Formyl Group
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key

functional group for further derivatization, for instance, in the formation of amides and esters.

Reduction: Selective reduction of the formyl group to a primary alcohol can be achieved

using mild reducing agents like sodium borohydride.

Reductive Amination: The formyl group is an excellent handle for introducing nitrogen-

containing substituents through reductive amination, a cornerstone reaction in medicinal
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chemistry for building libraries of bioactive compounds.

Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form

alkenes, providing a route to extend carbon chains.

Reactivity at the Nitrile Group
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either a

primary amide or a carboxylic acid, depending on the reaction conditions.

Reduction: The nitrile can be reduced to a primary amine, another valuable functional group

for derivatization.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, for example, with

azides to form tetrazoles, which are important pharmacophores.

Reactivity of the Pyrrole Ring
Further Electrophilic Substitution: While the two electron-withdrawing groups deactivate the

ring, the C5 position remains a potential site for further electrophilic substitution, such as

halogenation.

Potential Applications
Substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science.

Given its array of functional groups, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a promising

building block for:

Drug Discovery: The molecule can serve as a core structure for the synthesis of novel kinase

inhibitors, anti-inflammatory agents, and anti-cancer drugs. The different functional groups

allow for the systematic exploration of the structure-activity relationship (SAR).

Agrochemicals: Pyrrole derivatives have found applications as herbicides and fungicides.

The unique substitution pattern of this molecule could lead to the discovery of new

agrochemicals with improved efficacy and selectivity.

Organic Electronics: The conjugated π-system of the pyrrole ring, which can be extended

through reactions at the formyl group, makes this compound a potential precursor for organic
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dyes, sensors, and semiconductors.

Conclusion
While 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is not a widely documented compound, its

synthesis is achievable through established chemical transformations. Its predicted

physicochemical properties and rich chemical reactivity make it a highly attractive and versatile

building block for a wide range of applications, particularly in the fields of medicinal chemistry

and materials science. This guide provides a solid theoretical and practical foundation for

researchers to embark on the synthesis and exploration of this promising molecule.

To cite this document: BenchChem. [Physicochemical properties of 1-ethyl-4-formyl-1H-
pyrrole-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523298#physicochemical-properties-of-1-ethyl-4-
formyl-1h-pyrrole-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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